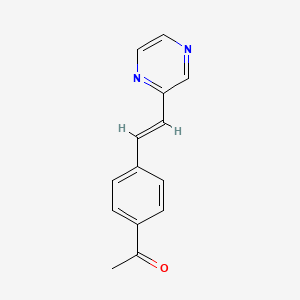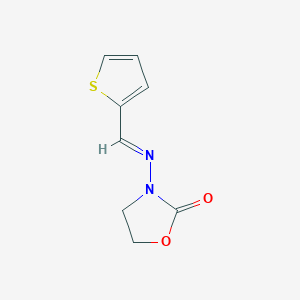
3-(Thenylideneamino)-2-oxazolidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thenylideneamino)-2-oxazolidone is a heterocyclic compound that contains both an oxazolidone ring and a thenylideneamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thenylideneamino)-2-oxazolidone typically involves the reaction of thenylideneamine with oxazolidone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Thenylideneamino)-2-oxazolidone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the thenylideneamino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thenylideneamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, amine-substituted compounds, and other heterocyclic structures depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Thenylideneamino)-2-oxazolidone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various pathogens.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Thenylideneamino)-2-oxazolidone involves its interaction with specific molecular targets, such as enzymes or receptors. The thenylideneamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The oxazolidone ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Phenylideneamino)-2-oxazolidone: Similar in structure but with a phenyl group instead of a thenyl group.
3-(Benzylideneamino)-2-oxazolidone: Contains a benzyl group, offering different chemical properties.
3-(Furylideneamino)-2-oxazolidone: Features a furyl group, which may affect its reactivity and applications.
Uniqueness
3-(Thenylideneamino)-2-oxazolidone is unique due to the presence of the thenylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
34489-28-6 |
|---|---|
Fórmula molecular |
C8H8N2O2S |
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
3-[(E)-thiophen-2-ylmethylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O2S/c11-8-10(3-4-12-8)9-6-7-2-1-5-13-7/h1-2,5-6H,3-4H2/b9-6+ |
Clave InChI |
ZSXOGKVIBJQFQH-RMKNXTFCSA-N |
SMILES isomérico |
C1COC(=O)N1/N=C/C2=CC=CS2 |
SMILES canónico |
C1COC(=O)N1N=CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine](/img/structure/B12911200.png)
![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)
![3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12911218.png)
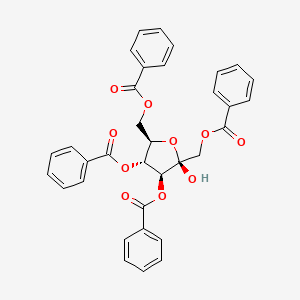
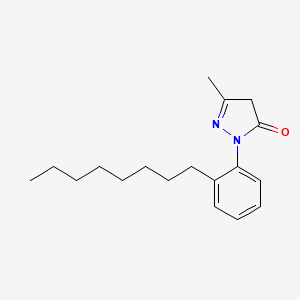
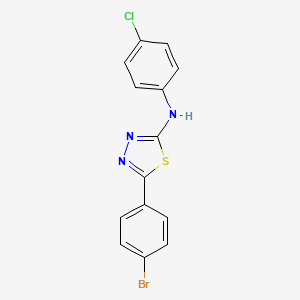
![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)

